Fusidic acid sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Fusidium coccineum。 主に細菌感染症、特に黄色ブドウ球菌、連鎖球菌、コリネバクテリウム属などのグラム陽性菌による感染症の治療に使用されます 。 フシジン酸ナトリウムは、メチシリン耐性黄色ブドウ球菌(MRSA)に対して効果があり、クリームや軟膏などの局所製剤でよく使用されます .

2. 製法

合成経路と反応条件: フシジン酸ナトリウムは、フシジン酸と水酸化ナトリウムを反応させることで合成できます。このプロセスには、低アルコール溶液にフシジン酸を溶解してフシジン酸ナトリウム溶液を得ることが含まれます。 次に酢酸エチルを加えてフシジン酸ナトリウムを結晶化させ、固相として回収し、乾燥させてフシジン酸ナトリウム結晶を得ます .

工業的製法: フシジン酸ナトリウムの工業的な製造には、通常、結晶化処理のために複数の有機溶媒が使用されます。一般的な方法としては、アセトン-水溶液を溶媒として使用してフシジン酸ナトリウム溶液を調製し、加熱しながら撹拌しながらアセトンを加える方法があります。 次に、溶液を結晶化させ、得られた結晶を分離し、アセトンで洗浄し、乾燥させます .

準備方法

Synthetic Routes and Reaction Conditions: Fusidic acid sodium can be synthesized by reacting fusidic acid with sodium hydroxide. The process involves dissolving fusidic acid in a low alcohol solution to obtain a sodium fusidate solution. Ethyl acetate is then added to crystallize the sodium fusidate, which is collected as a solid phase and dried to obtain sodium fusidate crystals .

Industrial Production Methods: Industrial preparation of this compound typically involves multiple organic solvents for crystallization treatment. A common method includes preparing a sodium fusidate solution using an acetone-water solution as a solvent, followed by heating and adding acetone while stirring. The solution is then allowed to crystallize, and the resulting crystals are separated, leached with acetone, and dried .

化学反応の分析

Hydrogenation of the C-24/C-25 Double Bond

The double bond in fusidic acid sodium’s side chain undergoes catalytic hydrogenation to improve stability or modify activity:

-

Reagent : Palladium catalyst under hydrogen gas.

-

Conditions : Room temperature, quantitative yield.

This reaction retains antibacterial efficacy while altering physicochemical properties, such as solubility .

Oxidation Reactions

Selective oxidation at specific positions enables structural diversification:

| Position | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| C-3 | Pyridinium chlorochromate (PCC) | 3-keto derivative | 65% | |

| C-11 | Jones reagent (CrO₃/H₂SO₄) | 11-keto derivative | 45% |

Oxidation at C-3 or C-11 reduces antibacterial activity but enhances solubility for formulation studies .

Esterification and Amidation

Modifications at the C-21 carboxyl group are common:

-

Esterification : Reacting with benzyl bromide forms benzyl esters, improving lipophilicity.

-

Amidation : Using ethylenediamine creates water-soluble derivatives with retained antiplasmodial activity (IC₅₀: 1.7 µM vs. FA’s 59.0 µM) .

These derivatives are evaluated for antiparasitic and antitumor applications .

Protection/Deprotection Strategies

Silylation protects hydroxyl groups during synthesis:

-

Reagent : tert-Butyldimethylsilyl (TBS) chloride.

-

Conditions : Selective protection of C-3 hydroxyl in the presence of C-11 .

-

Application : Facilitates targeted oxidation or functionalization of other positions .

Stability and Decomposition

Under extreme conditions (e.g., strong oxidizers), this compound degrades into:

-

Products : Carbon dioxide, carbon monoxide, and sodium oxides .

-

Thermal Stability : No decomposition below 100°C in inert environments .

Solubility and Formulation Reactions

This compound’s solubility varies in solvents, influencing nanoemulgel formulations:

| Solvent | Solubility (mg/mL) |

|---|---|

| Pine oil | 42.47 ± 0.47 |

| Olive oil | 16.72 ± 0.28 |

| Glycerol | 4.87 ± 0.19 |

| Tween 80 | 22.97 ± 0.41 |

Higher solubility in surfactants like Tween 80 enables stable nanoparticle formulations (particle size: 151.86 nm) .

Stereochemical Modifications

The transannular Diels-Alder reaction constructs fusidic acid’s core structure:

科学的研究の応用

Microbiological Applications

Fusidic acid sodium is extensively utilized in microbiological studies for antimicrobial susceptibility testing. It is particularly effective against Gram-positive bacteria, making it a valuable tool in clinical laboratories.

Antimicrobial Susceptibility Testing

- Mechanism : this compound inhibits bacterial protein synthesis by interfering with the elongation factor G during translocation on the ribosome .

- Testing Methods : Common methods include disk diffusion and minimum inhibitory concentration (MIC) assays. These tests help determine the susceptibility of bacterial isolates to this compound, guiding appropriate antibiotic therapy .

| Bacterial Strain | MIC Range (μg/ml) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 0.125 - 0.5 |

| Coagulase-negative staphylococci | 0.25 - 1.0 |

| Streptococcus pyogenes | >313 |

Clinical Applications

This compound has established itself as a critical agent in treating various infections, particularly those caused by resistant strains of bacteria.

Treatment of Infections

- Skin Infections : It is effective against primary and secondary skin infections caused by susceptible strains of Staphylococcus aureus and Streptococcus spp. .

- Bone and Joint Infections : Studies have shown that this compound can be used as a chronic suppressive therapy for bone and joint infections caused by staphylococcal species, with a clinical success rate of approximately 60% over six months .

- Cystic Fibrosis : this compound has been successfully employed to decolonize MRSA from the lungs of cystic fibrosis patients, demonstrating potent activity against MRSA isolates .

Eukaryotic Cell Culture Applications

Recent research indicates that this compound may have protective effects on eukaryotic cells, particularly pancreatic islet cells.

Potential Therapeutic Benefits

- Diabetes Research : this compound has shown promise in suppressing nitric oxide toxicity in pancreatic islet cells, potentially offering protective effects against cell destruction in type 1 diabetes mellitus . This suggests a novel application beyond its antibacterial properties.

Resistance Patterns and Combination Therapy

The emergence of resistance to this compound poses significant challenges in clinical settings. Resistance mechanisms primarily involve mutations in the fusA gene and plasmid-mediated resistance .

Combination Therapy

- To mitigate resistance, this compound is often used in combination with other antibiotics such as rifampicin. This approach has been shown to enhance efficacy against difficult-to-treat MRSA infections while preventing the development of resistance .

Pharmacokinetics and Formulations

This compound is available in various formulations, including oral tablets, topical creams, and intravenous solutions.

Pharmacokinetic Profile

- After oral administration, fusidic acid displays high protein binding (91-98%) and good tissue penetration into infected areas such as skin and bone . The elimination half-life ranges from 8.9 to 11 hours, allowing for flexible dosing regimens .

| Formulation Type | Bioavailability (%) | Peak Concentration (mg/L) |

|---|---|---|

| Oral Tablets | ~91 | 14.5 - 33 |

| Intravenous | Comparable to oral | Higher peaks than oral |

作用機序

フシジン酸ナトリウムは、細菌タンパク質合成を阻害することで抗菌効果を発揮します。 特に、リボソームからの伸長因子G(EF-G)の移行を阻害し、細菌の増殖に不可欠なタンパク質の合成を停止させます 。 この機序により、フシジン酸ナトリウムは、他の抗生物質に対して耐性を獲得した細菌に対しても効果を発揮します .

類似化合物:

エリスロマイシン: 細菌タンパク質合成を阻害する別の抗生物質ですが、機序は異なります。

クリンダマイシン: グラム陽性菌に対する効果はフシジン酸ナトリウムに似ていますが、化学構造と作用機序は異なります。

バンコマイシン: MRSA感染症の治療に使用されますが、タンパク質合成ではなく細胞壁合成を阻害することで作用します。

独自性: フシジン酸ナトリウムは、伸長因子Gを標的として細菌タンパク質合成を阻害する能力においてユニークであり、これは多くの他の抗生物質には見られない機序です 。 この独自の作用機序とMRSAに対する効果により、フシジン酸ナトリウムは、耐性菌感染症の治療において貴重な抗生物質となっています .

類似化合物との比較

Erythromycin: Another antibiotic that inhibits bacterial protein synthesis but through a different mechanism.

Clindamycin: Similar to fusidic acid sodium in its effectiveness against Gram-positive bacteria but has a different chemical structure and mechanism of action.

Vancomycin: Used to treat MRSA infections but works by inhibiting cell wall synthesis rather than protein synthesis.

Uniqueness: this compound is unique in its ability to inhibit bacterial protein synthesis by targeting elongation factor G, a mechanism not shared by many other antibiotics . This unique mode of action, combined with its effectiveness against MRSA, makes it a valuable antibiotic in the treatment of resistant bacterial infections .

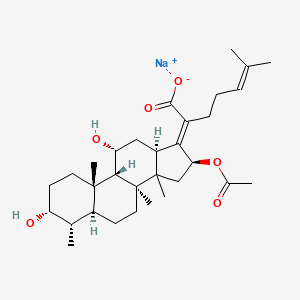

特性

分子式 |

C31H47NaO6 |

|---|---|

分子量 |

538.7 g/mol |

IUPAC名 |

sodium;(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |

InChI |

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20+;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31?;/m0./s1 |

InChIキー |

HJHVQCXHVMGZNC-SJEUXBRASA-M |

異性体SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4C3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

正規SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

同義語 |

Acid, Fusidic Fucithalmic Fusidate Sodium Fusidate, Silver Fusidate, Sodium Fusidic Acid Fusidic Acid, Sodium Salt Fusidin Silver Fusidate Sodium Fusidate Sodium, Fusidate Stanicide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。